molecular formula C11H9FN2OS B15214030 3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-20-5

3-(3-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15214030
CAS No.: 89069-20-5
M. Wt: 236.27 g/mol
InChI Key: OPJPEEYEPDYTQV-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones It features a fluorophenyl group and a methylthio group attached to a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with formamide to yield the desired pyrimidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the pyrimidinone core.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group may contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    3-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one: Chlorine atom instead of fluorine.

    3-(3-Fluorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one: Ethylthio group instead of methylthio.

Uniqueness

3-(3-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is unique due to the specific positioning of the fluorine and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.

Properties

CAS No.

89069-20-5

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

3-(3-fluorophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3

InChI Key

OPJPEEYEPDYTQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC(=CC=C2)F

Origin of Product

United States

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